1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol
Overview
Description
1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol is a complex organic compound with a unique structure that combines various functional groups, including a pyridine ring, a furan ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridinyloxyethyl Intermediate: This step involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base to form 2-(2-pyridinyloxy)ethanol.
Aminomethylation: The intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group, forming 2-(2-pyridinyloxy)ethylamine.
Furan Ring Formation: The aminomethylated intermediate undergoes a cyclization reaction with furfural to form the furan ring.
Phenylation: The furan-containing intermediate is then coupled with a phenyl group through a Suzuki-Miyaura cross-coupling reaction.
Ethanol Addition: Finally, the phenylated intermediate is reacted with ethanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The pyridine and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine or furan derivatives.
Scientific Research Applications
1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyloxy)ethanol: A simpler analog without the furan and phenyl groups.
Furfurylamine: Contains the furan ring and an amine group but lacks the pyridine and phenyl groups.
Phenylethanol: Contains the phenyl and ethanol moieties but lacks the pyridine and furan rings.
Uniqueness
1-{4-[5-({[2-(2-pyridinyloxy)ethyl]amino}methyl)-2-furyl]phenyl}ethanol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-[5-[(2-pyridin-2-yloxyethylamino)methyl]furan-2-yl]phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(23)16-5-7-17(8-6-16)19-10-9-18(25-19)14-21-12-13-24-20-4-2-3-11-22-20/h2-11,15,21,23H,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCCAFQOUXFBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCOC3=CC=CC=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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